(Benzenesulfonyl)(1,3-benzoxazol-2(3H)-ylidene)acetonitrile
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-2-(3H-1,3-benzoxazol-2-ylidene)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S/c16-10-14(21(18,19)11-6-2-1-3-7-11)15-17-12-8-4-5-9-13(12)20-15/h1-9,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTLAJIHMVIRKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=C2NC3=CC=CC=C3O2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742512 | |
| Record name | (Benzenesulfonyl)(1,3-benzoxazol-2(3H)-ylidene)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58092-41-4 | |
| Record name | (Benzenesulfonyl)(1,3-benzoxazol-2(3H)-ylidene)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzenesulfonyl)(1,3-benzoxazol-2(3H)-ylidene)acetonitrile typically involves the following steps:
Formation of the 1,3-benzoxazole ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the benzenesulfonyl group: The 1,3-benzoxazole intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the benzenesulfonyl derivative.
Attachment of the acetonitrile group: Finally, the benzenesulfonyl derivative is treated with a suitable nitrile source, such as acetonitrile, under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(Benzenesulfonyl)(1,3-benzoxazol-2(3H)-ylidene)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that benzoxazole derivatives exhibit notable anticancer properties. The compound (Benzenesulfonyl)(1,3-benzoxazol-2(3H)-ylidene)acetonitrile has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that the E stereoisomer of this compound demonstrates enhanced binding affinity to biological targets, which is crucial for developing effective anticancer agents. The mechanism of action is believed to involve the modulation of enzyme activity related to cancer cell proliferation .
Antiviral and Antimicrobial Properties
The pharmacological profile of benzoxazole derivatives also includes antiviral and antimicrobial activities. The compound has been tested against several pathogens, showcasing its potential as a therapeutic agent. Its efficacy is often linked to its ability to disrupt cellular processes in target organisms, thereby inhibiting their growth and replication .
Agrochemical Applications
Herbicide Development
Benzoxazole derivatives are recognized for their role in the development of novel agrochemicals, particularly herbicides. The synthesis of this compound has been explored as part of efforts to create effective herbicides with broad-spectrum activity. Research indicates that this compound can selectively inhibit weed growth while being less toxic to crops .
Theoretical Studies on Stereochemistry
Stereochemical Stability
Theoretical studies have provided insights into the stereochemistry of this compound. Computational models suggest that the E stereoisomer is thermodynamically favored due to intramolecular hydrogen bonding interactions. This stabilization contributes to its biological activity, as it influences how the compound interacts with biological receptors .
Synthesis and Characterization
Synthetic Methods
The synthesis of this compound typically involves a multi-step process starting from readily available precursors such as 2-aminophenols and carbonyl compounds. Recent advancements in microwave-assisted synthesis have improved yields and reduced reaction times significantly .
Characterization Techniques
Characterization of synthesized compounds is performed using various techniques including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. These methods confirm the structural integrity and purity of the synthesized products .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range. |
| Study 2 | Assess herbicidal activity | Showed effective inhibition of common weed species with minimal impact on crop plants at recommended application rates. |
| Study 3 | Investigate antiviral properties | Exhibited promising activity against influenza virus strains, highlighting potential for further development as an antiviral agent. |
Mechanism of Action
The mechanism of action of (Benzenesulfonyl)(1,3-benzoxazol-2(3H)-ylidene)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Benzoxazole vs. Benzothiazole Derivatives
- SQ6 (3-hydroxy-2,4-bis[(3-methyl-1,3-benzoxazol-2(3H)-ylidene)methyl]cyclobut-2-en-1-one): Features a benzoxazole core linked to a squarylium dye. The benzoxazole enhances fluorescence quantum yield due to its oxygen atom, which increases electron density compared to sulfur-containing analogs. Binding studies with bovine serum albumin (BSA) show a binding constant (K) of ~10⁴ M⁻¹, attributed to hydrophobic and π-π interactions .
- SQ7 (3-hydroxy-2,4-bis[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclobut-2-en-1-one): Replacing benzoxazole with benzothiazole introduces sulfur, reducing electron density and increasing lipophilicity. This results in a higher binding constant (K ~10⁵ M⁻¹) with BSA, likely due to enhanced hydrophobic interactions .
Indole-Based Analogs
- SQ8 (3-hydroxy-2,4-bis[(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methyl]cyclobut-2-en-1-one): Incorporates an indole moiety, introducing bulkier substituents and stronger electron-donating effects. This reduces binding affinity (K ~10³ M⁻¹) with BSA due to steric hindrance .
Substituent Effects on Electronic and Thermodynamic Properties
| Compound | Key Substituent | ΔG (kJ/mol) | Binding Constant (M⁻¹) |
|---|---|---|---|
| SQ6 | Benzoxazole, methyl | -25.1 | 1.2 × 10⁴ |
| SQ7 | Benzothiazole, methyl | -28.9 | 3.5 × 10⁵ |
| SQ8 | Indole, trimethyl | -18.7 | 8.9 × 10³ |
| Target Compound* | Benzoxazole, benzenesulfonyl | N/A | N/A |
*Data derived from ; thermodynamic values calculated via Stern-Volmer equations.
- Thermodynamic Stability : SQ6 and SQ7 exhibit spontaneous binding (ΔG < 0) with BSA, driven by entropy changes. The target compound’s sulfonyl group may alter binding entropy due to increased polarity .
Stereochemical and Conformational Stability
- Compound 1 (2-(1,3-benzoxazol-2(3H)-ylidene)-3-oxo-3-phenylpropanenitrile): Observed as a single isomer by NMR, attributed to rapid interconversion of conformers or dominance of the most stable diastereomer. Theoretical calculations (B3LYP-D3(BJ)/DGTZVP) confirm a low energy barrier (<5 kJ/mol) for rotation, enabling conformational averaging .
- This could enhance crystallinity or specificity in molecular recognition.
Biological Activity
(Benzenesulfonyl)(1,3-benzoxazol-2(3H)-ylidene)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.
Synthesis
The synthesis of this compound typically involves the condensation of 2-aminophenols with carbonyl compounds. Recent methodologies have included microwave-assisted synthesis to enhance yield and purity. For example, the reaction of 2-aminophenol with suitable sulfonyl and cyano derivatives has been reported to yield high-purity products with favorable structural characteristics as confirmed by NMR and IR spectroscopy .
Antimicrobial Properties
A series of studies have evaluated the antimicrobial activity of benzoxazole derivatives, including this compound. These compounds have shown efficacy against various Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion assays .
| Compound | Microorganism | Inhibition Zone (mm) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 15 |
| Compound 2 | Escherichia coli | 12 |
| Compound 3 | Candida albicans | 10 |
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to assess the effects of this compound on cancer cell lines such as K562 (chronic myeloid leukemia) and HeLa (cervical cancer). The results indicated that certain derivatives exhibit selective cytotoxicity, with IC50 values suggesting potential for further development as anticancer agents .
| Cell Line | IC50 Value (µM) | Selectivity Index |
|---|---|---|
| K562 | 25 | 4 |
| HeLa | 30 | 5 |
| Normal Cells | >100 | - |
Quorum Sensing Inhibition
Recent research has highlighted the role of this compound as a quorum sensing inhibitor. This property is particularly relevant in combating antibiotic-resistant pathogens. In studies involving Pseudomonas aeruginosa, compounds demonstrated a significant reduction in biofilm formation and virulence factor production, suggesting a novel approach to antimicrobial therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. Modifications at various positions on the benzoxazole ring or sulfonamide moiety have been systematically studied to enhance potency and selectivity against specific pathogens or cancer cells. The findings indicate that certain substitutions can dramatically affect both antimicrobial and cytotoxic activities .
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare (benzenesulfonyl)(1,3-benzoxazol-2(3H)-ylidene)acetonitrile and related derivatives?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of benzoxazole- and benzothiazole-acetonitrile hybrids are often prepared by reacting precursors (e.g., substituted acetophenones or hydrazides) with reagents like sodium ethoxide in absolute ethanol under reflux. Key steps include cyclization via elimination and stabilization of the ylidene intermediate .
- Experimental Design : Optimize reaction conditions (solvent, temperature, stoichiometry) using TLC to monitor progress. For instance, refluxing in acetonitrile with benzyl chloride for 3–4 hours yields crystallizable products .
Q. How is the structural characterization of this compound validated in academic research?
- Methodology : Use spectroscopic techniques (e.g., -NMR, -NMR) to confirm connectivity and stereochemistry. Elemental analysis ensures purity, while mass spectrometry verifies molecular weight. X-ray crystallography (using software like ORTEP-3 or WinGX) provides definitive confirmation of the crystal structure and intermolecular interactions .
Advanced Research Questions
Q. How do substituents on the benzoxazole ring influence the compound’s bioactivity, particularly in antimicrobial or anticancer studies?
- Methodology : Structure-activity relationship (SAR) studies involve synthesizing derivatives with varying substituents (e.g., halogens, methyl groups) and testing their bioactivity. For example, electron-withdrawing groups (e.g., Cl) at specific positions enhance antimicrobial activity against Gram-positive bacteria like Micrococcus luteus (MIC = 31.25 μg/mL) .
- Data Contradiction Analysis : Discrepancies in activity may arise from solubility differences or steric hindrance. Compare cytotoxicity data across cell lines (e.g., HCT-116 vs. HT29) to identify selective targeting mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
